molecular formula C16H14BrN3O2 B15019421 N-(4-{[(2Z)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)acetamide

N-(4-{[(2Z)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)acetamide

Cat. No.: B15019421
M. Wt: 360.20 g/mol
InChI Key: TYPQEIAYPCVDOT-ZDLGFXPLSA-N
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Description

N-(4-{N’-[(Z)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)ACETAMIDE is a chemical compound known for its potential applications in various fields, including medicinal chemistry and materials science. This compound features a hydrazinecarbonyl group linked to a phenyl ring, which is further connected to a bromophenyl moiety through a methylene bridge. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{N’-[(Z)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)ACETAMIDE typically involves the condensation of 3-bromobenzaldehyde with 4-hydrazinocarbonylphenylacetic acid under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently cyclized to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-{N’-[(Z)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-{N’-[(Z)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{N’-[(Z)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects. Molecular docking studies have shown that it binds to active sites of target proteins, disrupting their normal function and leading to cell death or inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromophenyl)acetamide: Similar structure but lacks the hydrazinecarbonyl group.

    N-(4-{N’-[(E)-(3-Bromophenyl)methylidene]hydrazinecarbonyl}phenyl)acetamide: Similar structure but with a different stereochemistry at the methylene bridge.

Uniqueness

N-(4-{N’-[(Z)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)ACETAMIDE is unique due to its specific configuration and the presence of both bromophenyl and hydrazinecarbonyl groups.

Properties

Molecular Formula

C16H14BrN3O2

Molecular Weight

360.20 g/mol

IUPAC Name

4-acetamido-N-[(Z)-(3-bromophenyl)methylideneamino]benzamide

InChI

InChI=1S/C16H14BrN3O2/c1-11(21)19-15-7-5-13(6-8-15)16(22)20-18-10-12-3-2-4-14(17)9-12/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10-

InChI Key

TYPQEIAYPCVDOT-ZDLGFXPLSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N/N=C\C2=CC(=CC=C2)Br

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)Br

Origin of Product

United States

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